3-(1,4-Dioxo-3,4-dihydro-1H-phthalazin-2-yl)-propionic acid isobutyl ester
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Overview
Description
2-METHYLPROPYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE typically involves multi-step organic reactions. The starting materials often include phthalic anhydride and appropriate alkylating agents. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Techniques such as recrystallization or chromatography to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Utilized in the production of advanced materials.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. Pathways involved may include:
Signal Transduction: Alteration of cellular signaling pathways.
Metabolic Pathways: Interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds with similar core structures.
Alkyl Esters: Compounds with similar functional groups.
Uniqueness
2-METHYLPROPYL 3-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)PROPANOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-methylpropyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)9-21-13(18)7-8-17-15(20)12-6-4-3-5-11(12)14(19)16-17/h3-6,10H,7-9H2,1-2H3,(H,16,19) |
InChI Key |
FYSAURHXTGAFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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